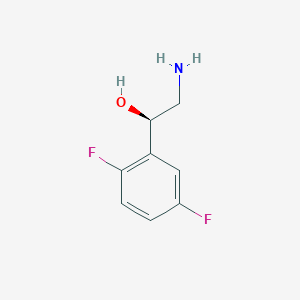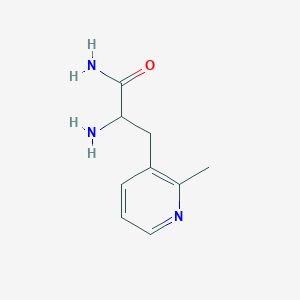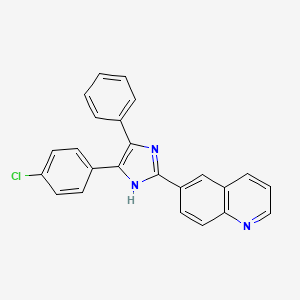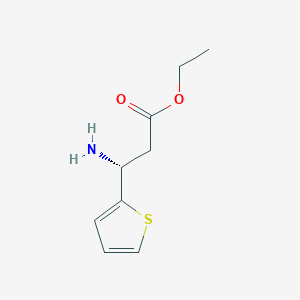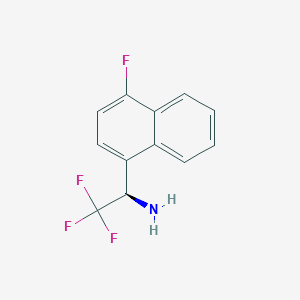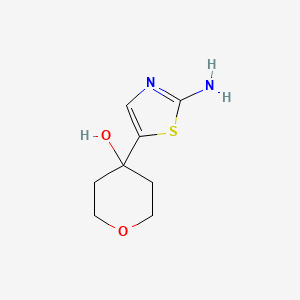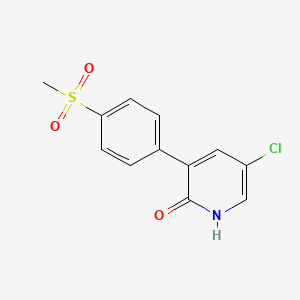
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol is a chemical compound with significant interest in various scientific fields This compound is known for its unique structural features, which include a chloro-substituted pyridine ring and a methylsulfonyl-substituted phenyl group
准备方法
The synthesis of 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol typically involves several steps. One common method includes the reaction of 5-chloro-2-hydroxypyridine with 4-(methylsulfonyl)phenylboronic acid under Suzuki-Miyaura coupling conditions . This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out at elevated temperatures, usually around 80-100°C, to facilitate the coupling process.
化学反应分析
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the pyridine ring can be oxidized to form a ketone or aldehyde derivative.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of a dechlorinated product.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions, such as Heck or Sonogashira couplings, to form more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用机制
The mechanism of action of 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors involved in inflammatory pathways, leading to its anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
相似化合物的比较
Similar compounds to 5-Chloro-3-(4-(methylsulfonyl)phenyl)pyridin-2-ol include:
5-Chloro-2-hydroxypyridine: Shares the chloro-substituted pyridine ring but lacks the methylsulfonyl-substituted phenyl group.
4-(Methylsulfonyl)phenylboronic acid: Contains the methylsulfonyl-substituted phenyl group but lacks the pyridine ring.
Etoricoxib: A related compound with similar structural features, used as an anti-inflammatory drug.
属性
分子式 |
C12H10ClNO3S |
|---|---|
分子量 |
283.73 g/mol |
IUPAC 名称 |
5-chloro-3-(4-methylsulfonylphenyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C12H10ClNO3S/c1-18(16,17)10-4-2-8(3-5-10)11-6-9(13)7-14-12(11)15/h2-7H,1H3,(H,14,15) |
InChI 键 |
ALKKHSGPUBSAHS-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=CNC2=O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl 5-[2-(trifluoromethyl)phenyl]oxolane-2-carboxylate](/img/structure/B13070039.png)

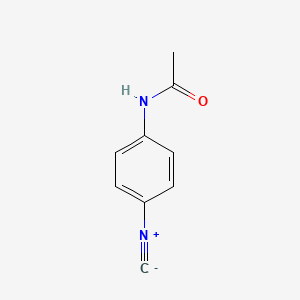
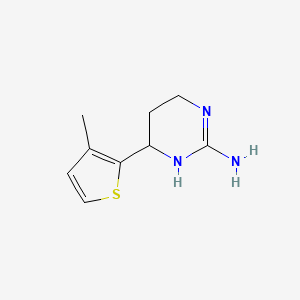
![3-Chloromethyl-1-oxo-1,5-dihydro-benzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B13070075.png)
